molecular formula C15H15ClN2 B570134 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1104027-46-4

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No. B570134
M. Wt: 258.749
InChI Key: IUQVIIUHJIPKQK-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (2B5C-1,2,3,4-THN) is a synthetic heterocyclic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has a unique chemical structure that makes it an attractive candidate for further research. It has also been found to possess a number of interesting biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Biological Activities and Therapeutic Applications

1,8‐Naphthyridine derivatives, a closely related group of compounds, exhibit a variety of interesting biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, analgesic, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Moreover, these derivatives have shown anti‐osteoporotic, anti‐allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti‐hypertensive, and anti‐oxidant activities. The extensive range of biological properties of these compounds underscores their significance in drug discovery and development (Madaan et al., 2015).

Role in Environmental and Analytical Chemistry

In addition to their biological applications, derivatives of naphthyridines and related compounds have been studied for their environmental significance. For example, phthalocyanine and naphthalocyanine derivatives have been evaluated as corrosion inhibitors, highlighting their importance in protecting materials in various industrial applications. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as excellent anticorrosive materials in aqueous and coating conditions for metal/electrolyte systems (Verma et al., 2021).

Advanced Materials and Chemical Synthesis

The versatility of naphthyridine derivatives extends to the field of materials science and chemical synthesis. They have been incorporated into conjugated polymers for electronic devices, demonstrating the potential to enhance the performance of organic donor–acceptor type polymers used in electronic applications. This underlines the role of naphthyridine derivatives in the advancement of materials science, contributing to the development of high-performance electronic devices (Deng et al., 2019).

properties

IUPAC Name

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQVIIUHJIPKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676657
Record name 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

CAS RN

1104027-46-4
Record name 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (2.56 g, 10.65 mmol) was added POCl3 (20 mL, 215 mmol). The mixture was heated to 100° C. for 17 h and cooled to rt. The excess POCl3 was removed under reduced pressure, and the residue quenched with sat. NaHCO3 (150 mL) and partitioned with dichloromethane (100 mL) and stirred for 30 minutes. The dichloromethane layer was collected, and the aqueous layer was extracted with dichloromethane (2×100). The combined organic layers were dried with Na2SO4. The drying agent was removed by filtration, and the organic solution was concentrated under reduced pressure. The residue was purified by BIOTAGE® flash chromatography using a 5-30% EtOAc in hexanes gradient. The fractions containing the expected product were combined and concentrated under reduced pressure to give 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (2.334 g, 9.02 mmol, 85% yield) as a yellow oil. LC/MS: m/z 259.01 (M+H)+, 0.775 min (method 2). 1H NMR (500 MHz, chloroform-d) δ ppm 8.10 (d, J=4.88 Hz, 1H) 7.26-7.41 (m, 5H) 6.86 (d, J=4.88 Hz, 1H) 3.69 (s, 2H) 3.58 (s, 2H) 2.84-2.89 (m, 2H) 2.78-2.83 (m, 2H).
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

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